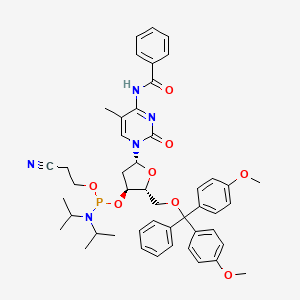

N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite

描述

属性

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H54N5O8P/c1-32(2)52(33(3)4)61(58-28-14-27-48)60-41-29-43(51-30-34(5)44(50-46(51)54)49-45(53)35-15-10-8-11-16-35)59-42(41)31-57-47(36-17-12-9-13-18-36,37-19-23-39(55-6)24-20-37)38-21-25-40(56-7)26-22-38/h8-13,15-26,30,32-33,41-43H,14,28-29,31H2,1-7H3,(H,49,50,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMUHEZFYUECLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H54N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

DMT-5Me-dC(Bz)-CE 磷酰胺 的合成涉及多个步骤,从保护核苷脱氧胞苷开始。5'-羟基用二甲氧基三苯甲基 (DMT) 基团保护,4-位的氨基用苯甲酰 (Bz) 基团保护。然后使用氰乙基 (CE) 磷酰胺试剂对 3'-羟基进行磷酸化。 反应条件通常包括使用无水溶剂和惰性气氛以防止水分和氧化 .

工业生产方法

DMT-5Me-dC(Bz)-CE 磷酰胺 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保高纯度和一致性。 该化合物通常以固体形式生产,并在惰性气体中低温储存以保持稳定性 .

化学反应分析

反应类型

DMT-5Me-dC(Bz)-CE 磷酰胺 会经历几种类型的化学反应,包括:

氧化: 磷酸三酯可以氧化为磷酸三酯。

取代: 氰乙基可以在碱性条件下脱去,生成游离的磷酸二酯。

常用试剂和条件

氧化: 水中的碘或叔丁基过氧化氢。

取代: 氢氧化铵或甲胺。

形成的主要产物

科学研究应用

Oligonucleotide Synthesis

One of the primary applications of N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite is in the synthesis of oligonucleotides. This compound serves as a building block in solid-phase synthesis techniques, allowing for the efficient assembly of DNA and RNA sequences.

Advantages in Oligonucleotide Synthesis

- Increased Yield : The use of this phosphoramidite can enhance the overall yield of synthesized oligonucleotides.

- Purity : It helps achieve high-purity products due to its stability during synthesis.

Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are designed to bind to specific mRNA molecules to inhibit gene expression. This compound is instrumental in developing ASOs due to its ability to enhance binding affinity and specificity.

Case Studies

- A study demonstrated the successful application of ASOs synthesized with this phosphoramidite in targeting disease-related genes, showcasing significant reductions in target mRNA levels and corresponding phenotypic changes in cell models.

Therapeutic Applications

The therapeutic potential of oligonucleotides synthesized using this compound extends to gene therapy and RNA interference (RNAi) strategies. By enabling precise modifications, this compound aids in developing therapies for genetic disorders.

Clinical Relevance

- Research has indicated that oligonucleotides containing this phosphoramidite can effectively modulate gene expression profiles in various disease models, providing a pathway for novel therapeutic interventions.

Research and Development

In addition to its applications in therapeutic contexts, this compound is widely used in academic and industrial research settings for:

- Studying Gene Function : Facilitating the creation of custom oligonucleotides for specific gene studies.

- Diagnostics : Enhancing the sensitivity and specificity of nucleic acid-based diagnostic assays.

作用机制

DMT-5Me-dC(Bz)-CE 磷酰胺 的作用机制涉及将其整合到寡核苷酸中,在寡核苷酸中,它增强了结合亲和力和稳定性。胞嘧啶碱基 5 位的甲基增加了疏水相互作用,这有助于稳定与互补链形成的双链体。 苯甲酰和二甲氧基三苯甲基基团在合成过程中保护核苷,并在脱除后生成活性寡核苷酸 .

相似化合物的比较

Chemical Structure :

- Molecular Formula : C46H52N5O8P

- Molar Mass : 833.93 g/mol

- Key Features: N4-Benzoyl protection: Enhances stability during oligonucleotide synthesis by preventing side reactions at the exocyclic amine . 5'-O-DMT group: A dimethoxytrityl (DMT) protecting group for controlled 5'-OH deprotection in solid-phase synthesis . 5-Methylcytidine: The 5-methyl modification improves duplex stability and resistance to enzymatic degradation . 3'-CE phosphoramidite: A 2-cyanoethyl phosphoramidite moiety enabling efficient coupling during oligonucleotide chain elongation .

Comparison with Similar Compounds

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE Phosphoramidite

- Molecular Formula : C42H52N5O8P

- Molar Mass : 785.86 g/mol

- Key Differences :

N4-Benzoyl-5-bromo-2'-deoxy-5'-O-DMT-cytidine 3'-CE Phosphoramidite

- Molecular Formula : C43H49N3O8Si

- Molar Mass : 763.95 g/mol

- Key Differences :

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE Phosphoramidite (Gemcitabine Amidite)

- Molecular Formula : C46H50F2N5O8P

- Molar Mass : 869.89 g/mol

- Key Differences :

N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE Phosphoramidite

- Molecular Formula : C47H54N5O9P

- Molar Mass : 863.96 g/mol

- Key Differences :

Structural and Functional Analysis

Protecting Group Variations

Substituent Effects on Oligonucleotide Properties

Commercial and Practical Considerations

生物活性

N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite (CAS No. 105931-57-5) is a modified nucleoside phosphoramidite that plays a significant role in the synthesis of oligonucleotides and has implications in various biological applications. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a benzoyl group at the N4 position of the cytidine base. The presence of the dimethoxytrityl (DMT) protecting group at the 5' position is crucial for its use in solid-phase oligonucleotide synthesis.

Synthesis and Modification

The synthesis of N4-benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine phosphoramidite involves multiple steps, including the protection of nucleobases and the introduction of various functional groups. Recent studies have reported efficient one-step procedures for modifying nucleobase structures in commercially available nucleoside phosphoramidites, which can enhance their reactivity and incorporation into DNA strands .

Biological Activity

1. Enzymatic Incorporation:

Research indicates that N4-benzoyl-modified nucleotides can serve as substrates for DNA polymerases, facilitating their incorporation into DNA strands during replication. The bulkiness of the benzoyl group influences enzyme activity, with variations allowing for selective incorporation depending on the polymerase used .

2. Anticancer Potential:

Modified nucleosides like N4-benzoyl-2'-deoxycytidine have been explored for their anticancer properties. Studies suggest that these modifications can enhance the binding affinity to DNA, potentially leading to increased cytotoxicity against cancer cells . The mechanism often involves interference with normal DNA replication processes, leading to apoptosis in rapidly dividing cells.

3. Reactivity Studies:

Investigations into the reactivity of N4-benzoyl-2'-deoxycytidine phosphoramidites have shown that they can undergo selective alkylation reactions, which are critical for developing novel therapeutic agents. The reactivity is influenced by the solvent used and the nature of the alkylating agent, with certain conditions favoring specific positional modifications on the nucleobase .

Case Study 1: Oligonucleotide Synthesis

In a study focusing on synthesizing modified oligonucleotides, researchers utilized N4-benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine phosphoramidite as a building block. The resulting oligonucleotides exhibited enhanced stability and binding affinity to complementary DNA strands compared to unmodified counterparts .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of oligonucleotides containing N4-benzoyl modifications. The results demonstrated that these modified sequences could significantly inhibit tumor cell growth in vitro, suggesting potential therapeutic applications in cancer treatment .

Data Summary

| Property | Details |

|---|---|

| CAS Number | 105931-57-5 |

| Molecular Formula | C47H54N5O8P |

| Synthesis Method | Modified via one-step procedures |

| Biological Applications | Oligonucleotide synthesis, anticancer activity |

| Enzyme Interaction | Substrate for various DNA polymerases |

常见问题

Basic: What are the critical steps in synthesizing and purifying N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite for oligonucleotide synthesis?

The synthesis involves sequential protection of reactive sites:

- 5'-OH tritylation : The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using 4,4'-dimethoxytrityl chloride under anhydrous conditions .

- N4-Benzoylation : The exocyclic amine of 5-methylcytidine is benzoylated to prevent side reactions during phosphoramidite coupling .

- Phosphitylation : The 3'-OH is activated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the phosphoramidite moiety .

Purification typically uses silica gel chromatography with gradients of ethyl acetate/hexanes. Purity is confirmed via HPLC (>98%) and characterized by P NMR (δ ~149 ppm) and ESI-MS .

Basic: What storage conditions are required to maintain the stability of this phosphoramidite?

- Temperature : Store at –15°C in airtight, light-resistant containers to prevent hydrolysis of the phosphoramidite group .

- Moisture control : Use anhydrous solvents (e.g., acetonitrile) for dissolution, and handle in a nitrogen-purged glove box to avoid moisture-induced degradation .

- Long-term stability : Lyophilized powders remain stable for >12 months under these conditions, while solutions in acetonitrile should be used within 72 hours .

Basic: How does the 3'-CE phosphoramidite group facilitate solid-phase oligonucleotide synthesis?

The 3'-cyanoethyl (CE) phosphoramidite group enables stepwise coupling via acid-catalyzed detritylation (e.g., 3% dichloroacetic acid in dichloromethane) followed by tetrazole-activated nucleophilic substitution. The CE group stabilizes the intermediate phosphite triester and is later removed under basic conditions (e.g., ammonium hydroxide) during oligonucleotide cleavage and deprotection .

Advanced: How can coupling efficiency be optimized for this phosphoramidite in automated synthesizers?

- Activator selection : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) instead of standard tetrazole to enhance coupling rates, especially for sterically hindered 5-methylcytidine derivatives .

- Coupling time : Extend reaction time to 180 seconds (vs. 30 seconds for standard amidites) to achieve >99% stepwise yield, monitored by trityl cation release (UV monitoring at 498 nm) .

- Capping optimization : Double capping with acetic anhydride/N-methylimidazole and phenoxyacetyl chloride reduces deletion sequences caused by unreacted 5'-OH groups .

Advanced: What analytical methods are recommended to characterize purity and structural integrity?

- HPLC : Use reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/0.1 M triethylammonium acetate gradients. Retention time shifts indicate impurities (e.g., hydrolyzed phosphoramidite) .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]: ~863.96) and detects side products (e.g., oxidation to phosphate triester) .

- NMR : H and P NMR validate DMT protection (δ 3.7–3.8 ppm for methoxy groups) and phosphoramidite formation (δ 149 ppm for P(III)) .

Advanced: How do the 5-methyl and benzoyl modifications impact oligonucleotide stability and hybridization?

- 5-Methyl : Enhances base-pairing stability (ΔT +1–2°C per modification) by reducing steric hindrance and increasing hydrophobic interactions in the DNA major groove .

- N4-Benzoyl : Protects the cytidine exocyclic amine during synthesis but requires extended deprotection (e.g., 12–16 hours in 28% ammonium hydroxide at 55°C). Residual benzoyl groups can inhibit downstream enzymatic applications (e.g., PCR) if not fully removed .

- Hybridization studies : Use UV-melting curves or surface plasmon resonance (SPR) to compare T values of modified vs. unmodified oligonucleotides .

Advanced: What side reactions are observed during synthesis, and how are they mitigated?

- Phosphoramidite hydrolysis : Detected via P NMR (δ 0 ppm for phosphate). Mitigate by strict moisture control and using fresh molecular sieves in solvents .

- DMT cleavage inefficiency : Incomplete detritylation (e.g., due to aged reagents) leads to truncated sequences. Monitor via UV absorbance and recalibrate acid concentrations .

- Oxidation artifacts : Use 0.02 M iodine/water/pyridine for controlled oxidation to phosphate triesters, avoiding over-oxidation to phosphates .

Advanced: How does this phosphoramidite perform in synthesizing oligonucleotides with phosphorothioate (PS) linkages?

- Sulfurization : Replace iodine oxidation with 0.1 M 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in pyridine to introduce PS linkages.

- Coupling efficiency : The 5-methyl group slightly reduces sulfurization yields (~95% vs. ~98% for unmodified cytidine). Optimize by increasing sulfurization time to 120 seconds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。